N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole and imidazole rings in separate steps, followed by their connection via a thioacetamide linker. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have the benzothiazole and imidazole rings connected by a thioacetamide linker. The exact 3D structure would depend on the specific spatial arrangement of these rings and the linker .Chemical Reactions Analysis
As a complex organic molecule, “N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electronic properties of the benzothiazole and imidazole rings, as well as the thioacetamide linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would influence properties like its solubility, melting point, and reactivity .Scientific Research Applications
Heterocyclic Syntheses
- Cascade Reactions : Thioureido-acetamides, a class including N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, have been used for synthesizing various heterocycles in one-pot cascade reactions. These reactions are significant for their atom economy and include the synthesis of 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and more. Such heterocycles are crucial in pharmaceutical and chemical research (Schmeyers & Kaupp, 2002).
Biological Activities
- Antioxidant and Antibacterial Properties : Compounds like N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for various biological activities. This includes investigating their antioxidant, hemolytic, antibacterial, and urease inhibition properties. In particular, these compounds have shown significant activity in urease inhibition, surpassing standard benchmarks, which is relevant in biomedical research for developing novel therapeutics (Gull et al., 2016).
Antimicrobial Evaluation
- Antimicrobial Activity : Various derivatives of N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for antimicrobial activities against a range of pathogens. The effectiveness of these compounds in combating microbial infections underscores their potential in developing new antimicrobial agents (Rezki, 2016).
Anti-inflammatory and Antioxidant Activities
- Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide to explore their anti-inflammatory and antioxidant properties. These studies are vital for understanding the therapeutic potential of these compounds in treating inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-5-4-6-14(11-13)23-10-9-20-19(23)25-12-17(24)22-18-21-15-7-2-3-8-16(15)26-18/h2-11H,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQMGGCXQRDJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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